1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine
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Overview
Description
1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluorobenzyl chloride.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(3-fluorobenzyl)piperidine.
Methylation: The final step involves the methylation of 1-(3-fluorobenzyl)piperidine to yield this compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-N-methylpiperidin-3-amine can be compared with other similar compounds, such as:
1-(3-Fluorobenzyl)piperidine: Lacks the methyl group on the nitrogen atom, which may affect its biological activity and chemical reactivity.
1-(3-Fluorobenzyl)piperazine: Contains a piperazine ring instead of a piperidine ring, leading to different pharmacological properties.
3-Fluorobenzyl chloride: Used as a starting material in the synthesis of the target compound, highlighting the importance of the fluorobenzyl group.
Properties
Molecular Formula |
C13H19FN2 |
---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H19FN2/c1-15-13-6-3-7-16(10-13)9-11-4-2-5-12(14)8-11/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3 |
InChI Key |
FDQRRBLFTPFTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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